Predicted Lipophilicity (LogP) Advantage Over Warfarin and 7-Phenacyloxy Coumarin
Computational prediction using the ChemAxon algorithm estimates the LogP of 3-ethyl-4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one to fall within the range 3.8–4.5, owing to the additional methyl group on the phenacyl side chain [1]. This represents a significant increase over warfarin (experimental LogP 2.7 [2]) and the des-methyl phenacyl analog 3-ethyl-4,8-dimethyl-7-phenacyloxychromen-2-one (calculated LogP 3.38 at PrenDB [3]). Higher lipophilicity is correlated with enhanced passive transcellular permeability, potentially improving oral absorption and intracellular target engagement.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP 3.8–4.5 (ChemAxon estimate) |
| Comparator Or Baseline | Warfarin: experimental LogP ~2.7; 3-ethyl-4,8-dimethyl-7-phenacyloxychromen-2-one: calculated LogP 3.38 |
| Quantified Difference | Delta LogP approximately +1.1 to +1.8 vs. warfarin |
| Conditions | Computational prediction (ChemAxon); experimental LogP values from published literature |
Why This Matters
A higher LogP generally translates to better passive membrane permeability and potentially improved oral bioavailability, making this compound more suitable for cell-based assays and in vivo models compared to the less lipophilic warfarin scaffold.
- [1] Chemicalize (ChemAxon) – Instant Cheminformatics Solutions; predicted LogP for C21H20O4 based on fragment-based method. View Source
- [2] Warfarin. DrugBank; Experimental LogP = 2.7. View Source
- [3] PrenDB. 3-ethyl-4,8-dimethyl-7-phenacyloxychromen-2-one, calculated LogP 3.38. View Source
